molecular formula C21H28O13 B12435072 [1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12435072
M. Wt: 488.4 g/mol
InChI Key: KARNWFDIYRKBOE-UHFFFAOYSA-N
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Description

[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic compound characterized by multiple hydroxyl groups and a conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques involving high-purity reagents and controlled reaction conditions to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate exerts its effects involves interactions with various molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Signal Transduction: It may modulate signal transduction pathways, affecting cellular responses.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its specific arrangement of hydroxyl groups and conjugated system, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28O13

Molecular Weight

488.4 g/mol

IUPAC Name

[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3

InChI Key

KARNWFDIYRKBOE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O

Origin of Product

United States

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